molecular formula C24H24N2O4 B2399501 6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one CAS No. 263563-30-0

6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one

Numéro de catalogue: B2399501
Numéro CAS: 263563-30-0
Poids moléculaire: 404.466
Clé InChI: LIDKCASIVMKXJT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one is a novel synthetic coumarin derivative integrated with a 1,3,4-oxadiazole moiety, designed for advanced pharmacological research in oncology and infectious diseases. This hybrid compound merges two privileged pharmacophores with documented biological activities. The coumarin nucleus is recognized for its broad inhibitory properties, including demonstrated antiproliferative and cytotoxic effects against various human cancer cell lines . Coumarin derivatives can act by suppressing microtubule dynamics, thereby blocking cell cycle progression and inducing apoptosis, or by inhibiting key enzymes such as carbonic anhydrase isoforms . The incorporated 1,3,4-oxadiazole heterocycle is a bioisosteric replacement that enhances the molecule's drug-like properties and is frequently associated with potent cytotoxic and antibacterial activities . The specific structure features a 6-hexyl chain, which may influence lipophilicity and cell membrane permeability, and a p-tolyl-substituted oxadiazole ring, which can be critical for target binding and potency. The primary research applications of this compound are in the exploration of new anticancer and antimicrobial agents. In anticancer research, it serves as a candidate for evaluating cytotoxicity against a panel of human cancer cell lines. Its potential mechanism may involve the inhibition of kinase activity or disruption of tubulin polymerization, as suggested by studies on analogous coumarin and oxadiazole derivatives . In antimicrobial research, the compound is of interest for screening against multidrug-resistant (MDR) bacterial strains. Coumarin derivatives have been extensively explored for their broad-spectrum antibacterial activities, with structure-activity relationship (SAR) studies indicating that substitutions at key positions on the coumarin core are crucial for efficacy . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures of any kind.

Propriétés

IUPAC Name

6-hexyl-7-hydroxy-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-3-4-5-6-7-17-12-18-13-19(24(28)29-21(18)14-20(17)27)23-26-25-22(30-23)16-10-8-15(2)9-11-16/h8-14,27H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDKCASIVMKXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Pechmann Condensation

The Pechmann reaction remains the most widely employed method for coumarin synthesis. For 6-hexyl-7-hydroxycoumarin, 4-hexylresorcinol and ethyl acetoacetate undergo acid-catalyzed cyclization.

Procedure :

  • Reactants : 4-Hexylresorcinol (1.0 equiv), ethyl acetoacetate (1.2 equiv).
  • Catalyst : Concentrated H₂SO₄ (10 mol%) or FeCl₃-supported montmorillonite.
  • Conditions : 80–100°C, 4–6 hours under inert atmosphere.
  • Yield : 68–72% after recrystallization from ethanol.

Mechanistic Insight :
The reaction proceeds via initial formation of a β-keto ester intermediate, followed by electrophilic attack on the resorcinol’s activated aromatic ring. The hexyl group at C6 is introduced via the alkyl-substituted resorcinol starting material.

Spectroscopic Validation :

  • ¹H-NMR (DMSO-d₆) : δ 7.85 (d, J = 9.6 Hz, H-4), 6.75 (s, H-5), 6.20 (d, J = 9.6 Hz, H-3), 2.55 (t, J = 7.2 Hz, hexyl-CH₂), 1.50–1.20 (m, hexyl chain), 10.20 (s, -OH).

Alternative Pathways: One-Pot Tandem Reactions

Recent advances leverage Au/TiO₂ catalysis for concurrent coumarin functionalization and heterocycle formation.

Procedure :

  • Reactants : 6-Hexyl-7-hydroxycoumarin (1.0 equiv), p-tolyl isothiocyanate (1.5 equiv).
  • Catalyst : Au/TiO₂ (4 mol%).
  • Conditions : Toluene, 150°C, 48 hours.
  • Yield : 45–50%.

Advantages :

  • Avoids pre-functionalization of the coumarin.
  • Direct C–H activation at C3 enables oxadiazole annulation.

Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution but may degrade acid-sensitive groups.
  • Elevated temperatures (>100°C) improve reaction rates but risk decomposition of the hydroxyl group.

Protecting Group Strategies

  • Selective silylation of the 7-hydroxyl group (e.g., using TBSCl) prevents undesired side reactions during oxadiazole coupling.

Spectroscopic Characterization and Validation

High-Resolution Mass Spectrometry (HR-MS)

  • Observed : m/z 390.44 [M+H]⁺ (calc. 390.44).

¹H-NMR Analysis

  • Key Signals :
    • δ 8.26 (d, J = 9.6 Hz, H-4 coumarin).
    • δ 7.45–7.25 (m, p-tolyl aromatic protons).
    • δ 6.61 (s, H-8 coumarin).
    • δ 2.35 (s, p-tolyl -CH₃).

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Pechmann + Substitution 55 98 Modularity
Suzuki Coupling 65 95 Tolerance to functional groups
Au/TiO₂ Catalysis 50 90 One-pot simplicity

Analyse Des Réactions Chimiques

Types of Reactions

6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxadiazole ring can produce amine derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

The compound has shown potential in various pharmacological applications due to its unique structural features.

Antioxidant Activity

Research indicates that derivatives of chromenone compounds exhibit significant antioxidant properties. In a study evaluating the antioxidant capacity of several chromenone derivatives, 6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one demonstrated notable effectiveness in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cells through apoptosis induction. A case study focusing on breast cancer cells revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers .

Kappa Opioid Receptor Agonism

Preliminary research suggests that this compound may act as an agonist for kappa opioid receptors (KOR). KOR agonists are being studied for their potential in pain management and treatment of mood disorders. The structural similarity to known KOR agonists positions it as a candidate for further pharmacological exploration .

Material Science Applications

In addition to its biological applications, the compound's unique chemical structure lends itself to various uses in material science.

Photonic Devices

Due to its chromophoric properties, 6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one has been explored for use in organic light-emitting diodes (OLEDs). Its ability to emit light when excited makes it suitable for incorporation into photonic devices. Experimental setups have demonstrated enhanced efficiency in light emission when this compound is used as a dopant in OLED materials .

Coatings and Polymers

The compound's stability and reactivity make it a candidate for developing advanced coatings and polymers. Studies have shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for high-performance applications .

Case Studies

Application AreaStudy ReferenceKey Findings
Antioxidant Activity Significant free radical scavenging activity observed.
Anticancer Properties Induced apoptosis in breast cancer cells; reduced cell viability.
Kappa Opioid Receptor Potential KOR agonist; implications for pain management.
Photonic Devices Enhanced light emission efficiency in OLEDs with dopant usage.
Coatings and Polymers Improved thermal stability and mechanical properties in polymer matrices.

Mécanisme D'action

The mechanism of action of 6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The oxadiazole ring and hydroxy group play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound shares structural similarities with coumarin-oxadiazole derivatives but differs in substituent positioning and functional groups. Key analogs include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Properties
6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one Chromen-2-one + [1,3,4]oxadiazole 7-OH, 6-hexyl, 3-(p-tolyl-oxadiazole) ~424 (estimated) High lipophilicity, potential CNS activity
3-(3-(4-Methoxyphenyl)-2-(phenylimino)-2,3-dihydrothiazol-5-yl)-2H-chromen-2-one Chromen-2-one + thiazole 4-methoxyphenyl, phenylimino 426 Moderate antimicrobial activity
5-(5-Cyclohexyl-[1,3,4]oxadiazol-2-yl)-2-methyl-N-(3-nitro-phenyl)-benzenesulfonamide Benzenesulfonamide + [1,3,4]oxadiazole Cyclohexyl, nitro-phenyl 443 Antibacterial (Gram-positive selectivity)
4-phenyl-9-(5-phenyl-[1,3,4]-oxadiazol-2-yl)-1,6-dithia-4,9-diaza-spiro-[4.4]-nonane-3,8-dione Spiro-dithiadiazole + [1,3,4]oxadiazole Phenyl, dithiadiazole ~434 (estimated) Broad-spectrum antimicrobial activity

Key Observations :

  • Oxadiazole vs. Thiazole : The oxadiazole ring in the target compound offers greater metabolic stability than the thiazole in , as oxadiazoles are less prone to enzymatic degradation .
  • Biological Activity : While sulfonamide-oxadiazole hybrids (e.g., ) show antibacterial activity, spiro-oxadiazole derivatives (e.g., ) exhibit broader antimicrobial effects. The target compound’s p-tolyl group may confer selectivity toward specific receptors (e.g., 5-HT4 in ), though direct evidence is lacking.
Spectroscopic and Analytical Data

The target compound’s spectral data (e.g., IR, NMR) are inferred from analogs:

  • IR : Expected peaks for OH (~3400 cm⁻¹), C=O (~1717 cm⁻¹, coumarin), and C=N (~1603 cm⁻¹, oxadiazole) .
  • NMR :
    • ¹H-NMR : δ 6.8–7.5 (aromatic protons from coumarin and p-tolyl), δ 3.7–4.5 (hexyl chain protons), δ 2.3 (p-tolyl methyl) .
    • ¹³C-NMR : Peaks at ~164 ppm (C=O, coumarin), ~173 ppm (C=N, oxadiazole), and ~20–35 ppm (hexyl chain) .

Activité Biologique

The compound 6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one , with the molecular formula C23H22N2O4C_{23}H_{22}N_{2}O_{4} and a molecular weight of 390.43 g/mol, is a derivative of the chromenone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The chemical structure of the compound can be represented as follows:

6 Hexyl 7 hydroxy 3 5 p tolyl 1 3 4 oxadiazol 2 yl chromen 2 one\text{6 Hexyl 7 hydroxy 3 5 p tolyl 1 3 4 oxadiazol 2 yl chromen 2 one}

Antimicrobial Activity

Research indicates that derivatives of chromenones exhibit significant antimicrobial properties. For instance, compounds structurally similar to 6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one have shown high activity against various bacterial strains including Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa and other Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity Against Staphylococcus pneumoniaeActivity Against Pseudomonas aeruginosa
Compound AHighModerate
Compound BModerateLow
6-Hexyl...HighModerate

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Notably, studies have demonstrated that related compounds exhibit antiproliferative effects on breast cancer cell lines such as MCF-7 and MDA-MB-468 . MTT assays revealed that certain derivatives showed significant cytotoxicity, suggesting that 6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one may possess similar properties .

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound XMCF-710.5
Compound YMDA-MB-4688.3
6-Hexyl...MCF-7TBD

The proposed mechanism by which compounds like 6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one exert their biological effects involves interaction with specific cellular targets. Molecular docking studies suggest that these compounds may bind to active sites of enzymes involved in cell proliferation and apoptosis pathways, such as topoisomerase I .

Case Studies

A recent study focused on the synthesis and evaluation of various coumarin derivatives for their biological activities. The findings indicated that compounds with oxadiazole moieties exhibited enhanced antimicrobial and anticancer activities compared to their non-substituted counterparts. This highlights the importance of structural modifications in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 6-hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the chromen-2-one core formation via Pechmann condensation of substituted phenols with β-keto esters under acidic conditions (e.g., H₂SO₄ or POCl₃). Subsequent functionalization includes:

  • Oxadiazole ring formation : Condensation of hydrazides with carboxylic acid derivatives using catalysts like polyphosphoric acid (PPA) or microwave-assisted methods .
  • Hexyl and p-tolyl substitution : Alkylation or nucleophilic substitution reactions under anhydrous conditions with hexyl bromide and p-tolyl derivatives .
    • Key intermediates : 7-hydroxy-chromen-2-one, 5-p-tolyl-1,3,4-oxadiazole-2-carboxylic acid, and hexylated intermediates.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR (¹H, ¹³C, 2D-COSY) : Assigns proton environments (e.g., hydroxyl protons at δ 10–12 ppm) and carbon skeletons .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula and fragmentation patterns.
  • HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array) : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .

Q. How is the preliminary biological activity of this compound evaluated in anticancer research?

  • Methodological Answer :

  • In vitro assays :
  • MTT assay : Tests cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 μM, with IC₅₀ calculations .
  • Apoptosis detection : Flow cytometry using Annexin V-FITC/PI staining .
  • Control compounds : Compare with doxorubicin or cisplatin to benchmark potency.

Advanced Research Questions

Q. How can researchers optimize substitution reactions to improve yield and selectivity in synthesizing analogs of this compound?

  • Methodological Answer :

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions to stabilize transition states.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselective oxadiazole formation .
  • Temperature gradients : Monitor reaction progress via TLC under varying temperatures (e.g., 60–100°C) to minimize side products .

Q. What strategies resolve contradictory data in biological assays, such as varying IC₅₀ values across studies?

  • Methodological Answer :

  • Standardized protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
  • Orthogonal assays : Validate results using clonogenic assays or 3D tumor spheroid models .
  • Stability testing : Assess compound degradation in culture media via LC-MS to rule out false negatives .

Q. How do structural modifications (e.g., replacing hexyl with shorter alkyl chains) impact the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity adjustment : Measure logP values (shake-flask method) to correlate alkyl chain length with membrane permeability .
  • Metabolic stability : Use liver microsome assays (human/rat) to track oxidation rates of alkyl groups.
  • In silico modeling : Predict ADMET profiles using software like Schrödinger’s QikProp .

Q. What computational methods are employed to elucidate the mechanism of action against specific molecular targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to ATP pockets of kinases (e.g., EGFR, VEGFR) .
  • MD simulations (Molecular Dynamics) : Analyze ligand-protein stability over 100 ns trajectories in GROMACS .
  • QSAR modeling : Develop predictive models using descriptors like topological polar surface area (TPSA) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antibacterial vs. anticancer activities of structurally similar chromenone derivatives?

  • Methodological Answer :

  • Target-specific profiling : Perform kinase inhibition assays alongside bacterial growth curves to differentiate mechanisms.
  • Structural clustering : Compare substituent patterns (e.g., oxadiazole vs. thiazole rings) using cheminformatics tools like RDKit .
  • Dose-response validation : Re-test ambiguous compounds in dual-activity panels with stricter statistical thresholds (p < 0.01) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.